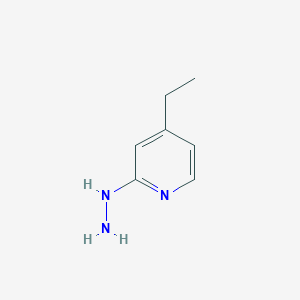![molecular formula C14H9NO B8723284 2'-Formyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 25460-07-5](/img/structure/B8723284.png)
2'-Formyl-[1,1'-biphenyl]-2-carbonitrile
Descripción general
Descripción
2’-Formylbiphenyl-2-carbonitrile is an organic compound characterized by the presence of both a formyl group and a carbonitrile group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Formylbiphenyl-2-carbonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For instance, 2-bromobenzaldehyde can be coupled with 2-cyanobenzeneboronic acid in the presence of a palladium catalyst and a base to yield 2’-Formylbiphenyl-2-carbonitrile .
Industrial Production Methods: While specific industrial production methods for 2’-Formylbiphenyl-2-carbonitrile are not extensively documented, the Suzuki-Miyaura coupling reaction remains a cornerstone in the large-scale synthesis of biphenyl derivatives due to its efficiency and versatility .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Formylbiphenyl-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2’-Formylbiphenyl-2-carboxylic acid.
Reduction: 2’-Formylbiphenyl-2-amine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2’-Formylbiphenyl-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2’-Formylbiphenyl-2-carbonitrile largely depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the carbonitrile group can act as an electrophile in various organic reactions. These interactions can influence molecular targets and pathways, making the compound valuable in synthetic organic chemistry .
Comparación Con Compuestos Similares
Biphenyl-2-carbonitrile: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
2’-Formylbiphenyl: Lacks the carbonitrile group, limiting its electrophilic reactivity.
Uniqueness: 2’-Formylbiphenyl-2-carbonitrile’s combination of formyl and carbonitrile groups provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs .
Propiedades
Número CAS |
25460-07-5 |
|---|---|
Fórmula molecular |
C14H9NO |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-(2-formylphenyl)benzonitrile |
InChI |
InChI=1S/C14H9NO/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,10H |
Clave InChI |
DAJILHJPFBUYMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-Diaza-bicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B8723208.png)


![4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8723228.png)

![1-Fluoro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8723246.png)







![2-Bromo-1-[3-methoxy-4-(pyridin-2-yl)phenyl]ethan-1-one](/img/structure/B8723302.png)
